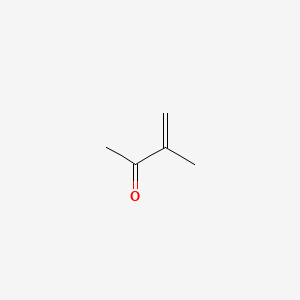

3-Methyl-3-buten-2-one

Description

3-Methyl-3-buten-2-one is an olefinic compound. It is functionally related to an acrylic acid.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4(2)5(3)6/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHFDIIVVIFNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | METHYL ISOPROPENYL KETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-32-3 | |

| Record name | 3-Buten-2-one, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052557 | |

| Record name | 3-Methylbut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isopropenyl ketone, stabilized appears as a clear colorless liquid. Flash point of 52 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors heavier than air., Clear liquid with pleasant odor; [Hawley], Liquid | |

| Record name | METHYL ISOPROPENYL KETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropenyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

208 °F at 760 mmHg (USCG, 1999), 98 °C, 97.00 to 99.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL ISOPROPENYL KETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methyl-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

less than 73 °F (USCG, 1999), 9 °C, 49 °F CC; 9 °C CC | |

| Record name | METHYL ISOPROPENYL KETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropenyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8527 AT 20 °C/4 °C | |

| Record name | METHYL ISOPROPENYL KETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.9 (AIR= 1) | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

42.0 [mmHg], 42 MM HG AT 25 °C | |

| Record name | Methyl isopropenyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR, COLORLESS LIQUID | |

CAS No. |

814-78-8, 54789-11-6 | |

| Record name | METHYL ISOPROPENYL KETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isopropenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-buten-2-one dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropenyl methyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64867GQVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methyl-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-65 °F (USCG, 1999), -54 °C | |

| Record name | METHYL ISOPROPENYL KETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOPROPENYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methyl-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-3-buten-2-one

CAS Number: 814-78-8

This technical guide provides a comprehensive overview of 3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent, sweet odor.[1][2] It is a highly flammable, volatile organic compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 814-78-8 | [1] |

| Density | 0.86 g/cm³ | [1] |

| Boiling Point | 98 °C | [1] |

| Melting Point | -54 °C | [1] |

| Flash Point | 9 °C (48.2 °F) | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Refractive Index | 1.4210 to 1.4250 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[1]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.[1]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.[1]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 3-Methyl-3-buten-1-ol (B123568) (Isoprenol) via Prins Reaction

This step involves the acid-catalyzed reaction of isobutylene (B52900) with formaldehyde (B43269).

-

Materials: Isobutylene, paraformaldehyde, acetic acid, high-pressure stirred tank reactor.

-

Procedure:

-

Charge a 5L high-pressure stirred tank with 840g of acetic acid, 210g of paraformaldehyde, and 1960g of isobutylene.

-

Heat the reactor to 120°C, maintaining a pressure of 1.2 MPa.

-

Allow the reaction to proceed for 8 hours.

-

After cooling, the resulting 3-methyl-3-buten-1-ol acetate (B1210297) is purified by reduced pressure distillation.

-

The acetate is then hydrolyzed using a sodium hydroxide (B78521) solution to yield 3-methyl-3-buten-1-ol.

-

Step 2: Oxidation of 3-Methyl-3-buten-1-ol to this compound (Hypothetical Protocol)

This step would involve the oxidation of the allylic alcohol to the corresponding ketone. A common and effective method for this transformation is the Swern oxidation.

-

Materials: 3-Methyl-3-buten-1-ol, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), dichloromethane (B109758) (DCM).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of 3-methyl-3-buten-1-ol in anhydrous DCM dropwise, again keeping the temperature at -78 °C.

-

Stir the reaction mixture for approximately 30-60 minutes at -78 °C.

-

Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.

-

Allow the reaction to warm to room temperature.

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

Purification

The primary method for purifying this compound is fractional distillation.[3] Given its volatility, care should be taken to minimize loss during the process.

Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, allowing for both separation from other components and identification based on its mass spectrum.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and signaling pathways of this compound are limited. However, as an α,β-unsaturated ketone, it belongs to a class of compounds known for their biological reactivity.[4]

The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes α,β-unsaturated ketones susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA.[4] This reactivity is the basis for the biological effects of many compounds in this class.

Potential Mechanism of Action

The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in proteins.[4] This covalent modification can alter the protein's structure and function, potentially leading to downstream biological effects. Many α,β-unsaturated ketones have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6]

Caption: Potential mechanism of biological activity for this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard | Description | Source(s) |

| Flammability | Highly flammable liquid and vapor. | [7] |

| Toxicity | Toxic if swallowed, in contact with skin, and fatal if inhaled. | [7] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

| Reactivity | Tends to polymerize, especially when heated or contaminated. This can lead to violent rupture of containers. | [7] |

It is essential to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. This compound (814-78-8) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Synthesis of 3-Methyl-3-buten-2-one from 2-Butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-3-buten-2-one (B1203178), a valuable unsaturated ketone, from the readily available starting material, 2-butanone (B6335102). This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents key data in a structured format.

Introduction

This compound is a key building block in organic synthesis, utilized in the construction of more complex molecules, including pharmaceuticals and fragrances. Its synthesis from 2-butanone is an important transformation that typically proceeds through a Mannich-type reaction or an aldol (B89426) condensation pathway. This guide focuses on the Mannich reaction, a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Reaction Mechanism: The Mannich Reaction

The synthesis of this compound from 2-butanone via the Mannich reaction is a three-component reaction involving 2-butanone, formaldehyde, and a secondary amine (e.g., dimethylamine), followed by a subsequent elimination step. The reaction proceeds through the formation of an iminium ion, which then reacts with the enolate of 2-butanone.

The overall transformation can be summarized as follows:

3-Methyl-3-buten-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Methyl-3-buten-2-one, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound, also commonly known as Methyl isopropenyl ketone, is an alpha,beta-unsaturated ketone.[1] Its structure consists of a butanone backbone with a double bond between the third and fourth carbon atoms and a methyl group attached to the third carbon.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristically pungent, sweet, and pleasant odor.[4][5] It is a highly flammable substance and is denser than water, in which it is only slightly soluble.[2][4][5]

| Property | Value |

| Molecular Weight | 84.12 g/mol [5] |

| Boiling Point | 98°C[5] |

| Melting Point | -54°C[5] |

| Density | 0.86 g/cm³[5] |

| Flash Point | 9°C (48.2°F)[5] |

| Water Solubility | Slightly soluble[5] |

| Vapor Pressure | 4.314 mmHg at 25°C[5] |

| Refractive Index | 1.4210 to 1.4250[5] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Condensation

The industrial production of this compound is typically achieved through the acid-catalyzed condensation of 2-butanone (B6335102) (methyl ethyl ketone) with formaldehyde (B43269).[4] This reaction is a type of aldol (B89426) condensation.

Objective: To synthesize this compound.

Materials:

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

Formaldehyde (typically as an aqueous solution, e.g., formalin)

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid)

-

Solvent (optional, depending on the specific process)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Glass reactor with a stirrer, thermometer, and reflux condenser

-

Heating mantle or water bath

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the glass reactor with 2-butanone and the acid catalyst. Begin stirring and heat the mixture to the desired reaction temperature.

-

Addition of Formaldehyde: Slowly add formaldehyde to the stirred mixture from a dropping funnel over a period of time to control the reaction rate and temperature.

-

Reaction: Maintain the mixture at the reaction temperature and continue stirring for a specified duration to ensure the condensation reaction proceeds to completion. The progress can be monitored using techniques like Gas Chromatography (GC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a suitable base, such as a sodium bicarbonate solution, until the mixture is no longer acidic.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used, there will be two distinct layers. Separate the organic layer. If no solvent was used, an extraction with a suitable organic solvent (e.g., diethyl ether) may be necessary to isolate the product from the aqueous phase.

-

Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) and then filter to remove the solid.

-

Purification: Purify the crude product by fractional distillation to isolate this compound from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3-Methyl-3-buten-2-one: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-buten-2-one (CAS No: 814-78-8), a key alpha,beta-unsaturated ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The key spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9 | Singlet | 1H | =CH₂ (a) |

| ~5.7 | Singlet | 1H | =CH₂ (b) |

| ~2.3 | Singlet | 3H | -C(=O)CH₃ |

| ~1.9 | Singlet | 3H | =C(CH₃)- |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~145 | =C(CH₃)- |

| ~125 | =CH₂ |

| ~25 | -C(=O)CH₃ |

| ~22 | =C(CH₃)- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H Stretch |

| ~2950-2850 | Medium | C-H Stretch (Alkyl) |

| ~1685 | Strong | C=O Stretch (Conjugated Ketone)[4] |

| ~1640 | Medium | C=C Stretch |

| ~1420 | Medium | -CH₂ Scissoring |

| ~900 | Strong | =CH₂ Bend (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound [5]

| m/z | Relative Intensity | Assignment |

| 84 | High | [M]⁺ (Molecular Ion)[5] |

| 69 | Moderate | [M - CH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).[6] Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.[7]

-

¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of the sample may be required. The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is necessary to obtain a clear spectrum.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample such as this compound, the simplest method is to prepare a "neat" sample.[8] This involves placing a single drop of the pure liquid between two salt plates (typically NaCl or KBr) to create a thin film.[8][9] The plates are then mounted in the sample holder of the IR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Introduction: As a volatile organic compound, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization and Analysis: The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The logical progression for the spectroscopic analysis and identification of this compound can be visualized as follows:

References

- 1. This compound (814-78-8) 13C NMR [m.chemicalbook.com]

- 2. 3-Buten-2-one, 3-methyl- [webbook.nist.gov]

- 3. 3-Buten-2-one, 3-methyl- [webbook.nist.gov]

- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 5. 3-Buten-2-one, 3-methyl- [webbook.nist.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. benchchem.com [benchchem.com]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. dem.ri.gov [dem.ri.gov]

physical properties of 3-Methyl-3-buten-2-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Methyl-3-buten-2-one, specifically its boiling point and density. The information is presented in a clear, structured format, supplemented with detailed experimental protocols for the determination of these properties, catering to a scientific audience engaged in research and development.

Core Physical Properties

This compound, an olefinic compound, is a clear, colorless liquid.[1][2] Its primary physical characteristics are summarized in the table below, providing a quick reference for laboratory and development settings.

| Physical Property | Value | Units |

| Boiling Point | 98 (with a range of 97-99) | °C |

| Density | 0.86 | g/cm³ |

Experimental Protocols

While specific experimental data for the determination of these values for this compound are not publicly detailed, the following sections describe standard and widely accepted methodologies for ascertaining the boiling point and density of liquid chemical compounds. These protocols are representative of the rigorous procedures employed in chemical characterization.

Determination of Boiling Point: Capillary Method

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only a small sample is available.[3][4] The principle of this method is based on the definition of the boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block heater)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then placed in the Thiele tube containing a high-boiling point liquid (like mineral oil or silicone oil).

-

The apparatus is heated gently.[3][5] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor of the sample will fill the capillary tube, leading to a rapid and continuous stream of bubbles.[3]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[3][5] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring a precise volume of it.[2][6] A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary hole, which allows for the measurement of a specific volume with high accuracy.[6]

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermally controlled water bath

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (m₀).

-

The pycnometer is then filled with distilled water and placed in the thermally controlled water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the outside is dried thoroughly. The filled pycnometer is weighed again (m₁).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of thermal equilibration in the water bath is followed. The filled pycnometer is then weighed (m₂).

-

The density of the sample is calculated using the following formula:

Density of sample = [(m₂ - m₀) / (m₁ - m₀)] * Density of water at the measurement temperature

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its determined physical properties.

Caption: Relationship between this compound and its physical properties.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone, is an alpha,beta-unsaturated ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a ketone functional group and a terminal alkene, imparts a unique reactivity profile, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and relevant chemical pathways to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 814-78-8 | [1] |

| Appearance | Clear colorless liquid | [1][2] |

| Odor | Pungent, pleasant, sweet | [1] |

| Boiling Point | 98 °C | [3] |

| Melting Point | -54 °C | [3] |

| Density | 0.86 g/cm³ | [3] |

| Flash Point | 9 °C (52 °F) | [3] |

| Vapor Pressure | 4.314 mmHg at 25°C | [3] |

| Refractive Index | 1.4210 to 1.4250 | [3] |

Solubility Profile

This compound exhibits a range of solubilities in various solvents, a critical consideration for its use in reaction chemistry, purification, and formulation.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 19,610 mg/L (estimated) | [4] |

| Water | Not Specified | 29.2 g/L (predicted) |

Qualitative Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [1] |

| Alcohol | Soluble | [4] |

| Chloroform | Sparingly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and the presence of catalysts or inhibitors. Understanding its stability is crucial for safe handling, storage, and application.

Thermal Stability

Polymerization

A significant aspect of the instability of this compound is its tendency to polymerize, particularly in the presence of heat or contaminants.[1] This reaction is typically suppressed by the addition of an inhibitor, such as hydroquinone (B1673460) (up to 1%).[1] The polymerization of vinyl monomers like this compound generally proceeds via a free-radical chain-reaction mechanism involving initiation, propagation, and termination steps.

General Stability and Incompatibilities

This compound is a highly flammable liquid and poses a dangerous fire risk.[1] It is reported to be stable during transport and does not react with water or common materials.[1] However, it is a skin and severe eye irritant and is toxic by ingestion and skin contact.[1] For storage, it is recommended to keep it in a freezer in tightly sealed containers.[1][4]

Experimental Protocols

The following sections detail methodologies for determining the solubility and stability of this compound. These are generalized protocols that can be adapted for specific laboratory conditions.

Protocol for Determining Aqueous Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in water.

Materials:

-

This compound

-

Deionized water

-

Scintillation vials with caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Gas chromatograph with flame ionization detector (GC-FID) or High-performance liquid chromatograph with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) for calibration.

-

Add an excess amount of this compound to a known volume of deionized water in a sealed scintillation vial.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand undisturbed for several hours to allow undissolved droplets to settle.

-

Carefully transfer an aliquot of the aqueous phase to a centrifuge tube and centrifuge to further separate any undissolved material.

-

Filter the supernatant through a 0.22 µm syringe filter to obtain a saturated solution.

-

Analyze the filtered saturated solution and the prepared standard solutions using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

Protocol for Accelerated Stability Testing

This protocol describes a general approach for assessing the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

-

This compound (with and without inhibitor)

-

Stability chambers with controlled temperature and humidity

-

Appropriate sample containers (e.g., sealed glass vials)

-

Analytical instrumentation for quantification (e.g., GC-FID or HPLC-UV)

Procedure:

-

Place samples of this compound in the appropriate containers. It is advisable to test both the stabilized and unstabilized compound if possible.

-

Store the samples in stability chambers under accelerated conditions. According to ICH and WHO guidelines, a common condition is 40 °C ± 2 °C and 75% RH ± 5% RH.

-

Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

-

At each time point, analyze the samples for the concentration of this compound using a validated analytical method.

-

Also, observe and record any changes in physical appearance (e.g., color, clarity, viscosity).

-

The rate of degradation can be determined by plotting the concentration of this compound as a function of time. The shelf-life (t₉₀), the time it takes for the concentration to decrease to 90% of its initial value, can then be calculated.

Signaling and Degradation Pathways

While specific signaling pathways involving this compound are not well-documented, its structural similarity to other biologically relevant molecules suggests potential involvement in metabolic or degradation pathways.

Potential Biological Degradation Pathway

A study on the bacterial degradation of tert-amyl alcohol revealed a pathway involving the formation of the hemiterpene 2-methyl-3-buten-2-ol.[6] This suggests that microbial systems may possess enzymatic machinery capable of transforming C5 skeletons similar to that of this compound. A plausible initial step in its biological degradation could be a reduction of the ketone to a secondary alcohol, followed by further metabolism.

Polymerization Pathway

The polymerization of this compound, an alkene, likely proceeds through a free-radical addition mechanism.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for characterizing the solubility and stability of this compound.

References

In-Depth Technical Guide: Health and Safety Information for 3-Methyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling this chemical.

Executive Summary

3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone, is a highly flammable and toxic organic compound.[1][2] This guide provides a consolidated overview of its known health and safety information, drawing from available public data. It is imperative to handle this substance with extreme caution in a well-ventilated area, utilizing appropriate personal protective equipment. The compound poses significant risks through inhalation, skin contact, and ingestion, with the potential for severe irritation and systemic toxicity.[1]

Chemical and Physical Properties

A clear, colorless liquid with a pungent, sweet odor, this compound is characterized by its high volatility and flammability.[1][3][4] It is insoluble in water and its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[1][5]

| Property | Value | Source |

| CAS Number | 814-78-8 | [5] |

| Molecular Formula | C₅H₈O | [6][7] |

| Molecular Weight | 84.12 g/mol | [5][6][7] |

| Boiling Point | 98 °C | [3] |

| Melting Point | -54 °C | [3] |

| Flash Point | 9 °C (48.2 °F) - closed cup | [6][7] |

| Density | 0.86 g/cm³ | [3] |

| Vapor Density | 2.9 (Air = 1) | [5] |

| Vapor Pressure | 42.0 mmHg | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[2][6][7][8] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][6][7][8] |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin[6][7][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][6][7][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][6][7] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[2] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[2][6][7] |

GHS Pictograms:

Toxicological Information

The available toxicological data indicates that this compound is highly toxic via multiple routes of exposure.

| Toxicity Data | Value | Species | Source |

| LD50 (Oral) | 180 mg/kg | Rat | |

| LD50 (Intraperitoneal) | 490 mg/kg | Mouse | |

| LCLo (Inhalation) | 125 ppm/4H | Rat | |

| LCLo (Inhalation) | 250 ppm/4H | Guinea Pig |

Health Effects:

-

Inhalation: Causes irritation of the nose and throat.[1][3] Vapors are highly toxic and irritating to the respiratory passages.[1] A maximum concentration of 0.3 ppm for repeated exposures is suggested to prevent local and systemic toxicity.[1]

-

Skin Contact: Toxic in contact with skin.[2] It is a definite skin irritant, and the development of blistering and pain may be delayed.[1]

-

Eye Contact: Causes serious eye irritation.[2] Vapors are strong lachrymators, and liquid contact can cause severe damage, potentially leading to permanent vision impairment.[1][3]

-

Ingestion: Toxic if swallowed, causing irritation of the mouth and stomach.[2][3]

Experimental Protocols

a) Acute Oral Toxicity (Following OECD Guideline 423)

This study provides information on the hazards of acute oral exposure. The substance is administered to a group of fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and is based on the GHS classification. Observations of effects and mortality are made, and the LD50 is estimated.

b) Acute Dermal Toxicity (Following OECD Guideline 402)

This test assesses the potential hazard from short-term dermal exposure. The test substance is applied to the clipped, intact skin of the test animals (typically rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality.

c) Acute Inhalation Toxicity (Following OECD Guideline 403)

This guideline describes the methodology for assessing the toxicity of a substance upon inhalation. Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period. The concentration that is lethal to 50% of the test animals (LC50) is determined.

d) Skin Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. The substance is applied to a small area of the skin of a test animal (usually a rabbit) under a gauze patch. The skin is observed for erythema and edema at specified intervals.

e) Eye Irritation/Corrosion (Following OECD Guideline 405)

This method assesses the potential for a substance to cause eye irritation or damage. The test substance is applied to the eye of a single animal, and the eye is observed for effects on the cornea, iris, and conjunctiva at specific time points.

Signaling Pathways and Mechanism of Toxicity

There is currently no specific information available in the public domain regarding the signaling pathways or the precise molecular mechanisms of toxicity for this compound. As an α,β-unsaturated ketone, it is plausible that its toxicity may involve covalent modification of cellular nucleophiles, such as cysteine residues in proteins, through Michael addition. This could lead to enzyme inhibition, disruption of cellular signaling, and oxidative stress. However, this is a generalized mechanism for this class of compounds and has not been specifically demonstrated for this compound.

Handling, Storage, and First Aid

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Use in a well-ventilated area or outdoors.[2]

-

Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[2] In case of inadequate ventilation, wear respiratory protection.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store locked up.[2]

-

The substance may polymerize if heated or contaminated; this is typically suppressed by an inhibitor.[1][3]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2][9]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.[2][9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[2][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[2][9][10]

Accidental Release Measures

-

Evacuate personnel to a safe area.[9]

-

Remove all sources of ignition.[9]

-

Use personal protective equipment and ensure adequate ventilation.[2][9]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Contain and clean up the spill using non-combustible absorbent material and place it in a suitable container for disposal.[11][12]

Fire-Fighting Measures

-

Suitable extinguishing media: Dry chemical, foam, or carbon dioxide. Water may be ineffective.[2]

-

Specific hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[13] May polymerize and explode in a fire.[2][3]

-

Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Conclusion

This compound is a chemical that presents significant health and safety risks, including high flammability and acute toxicity through multiple exposure routes. All handling should be conducted by trained personnel in controlled environments with appropriate safety measures in place. While quantitative toxicological data is available, detailed experimental protocols and mechanistic studies are not widely published. The information presented in this guide should serve as a foundation for safe laboratory practices and encourage further investigation into the specific toxicological profile of this compound.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. episkin.com [episkin.com]

- 6. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. database.ich.org [database.ich.org]

- 9. sterlab-store.com [sterlab-store.com]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Multifaceted Reactivity of 3-Methyl-3-buten-2-one: A Technical Guide for Synthetic Chemists

Abstract

3-Methyl-3-buten-2-one (B1203178), also known as methyl isopropenyl ketone, is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, imparts a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the reactivity of this compound with a range of common reagents, including nucleophiles, electrophiles, reducing agents, and oxidizing agents. Detailed reaction mechanisms, experimental protocols for key transformations, and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Structural Features and Electronic Profile

This compound possesses two key reactive sites: the electrophilic carbonyl carbon and the electrophilic β-carbon of the α,β-unsaturated system. The methyl group on the double bond influences the steric accessibility and electronic nature of the alkene. Resonance delocalization of the π-electrons results in a partial positive charge on both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. This dual electrophilicity is central to its chemical behavior.

Reactions at the Carbonyl Group (1,2-Addition)

Direct nucleophilic attack at the carbonyl carbon (1,2-addition) is a prominent reaction pathway, particularly with highly reactive, "hard" nucleophiles.

Grignard Reactions

Grignard reagents, being strong nucleophiles and bases, predominantly favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. The reaction with methylmagnesium bromide, for instance, yields a tertiary alcohol after acidic workup.

Reaction Pathway: Grignard Reaction (1,2-Addition)

The Natural Occurrence of 3-Methyl-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-one, an α,β-unsaturated ketone, is a volatile organic compound that has been identified as a component of the aroma profile of certain plants. While its presence is documented, comprehensive quantitative data and a fully elucidated biosynthetic pathway remain areas of ongoing research. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound, including its detection in various species, a representative experimental protocol for its analysis, and a proposed biosynthetic pathway based on related metabolic routes.

Natural Occurrence

This compound has been detected, though not consistently quantified, in the volatile emissions of a limited number of plant species. Its presence contributes to the complex aroma profiles of these organisms.

Table 1: Documented Natural Sources of this compound

| Natural Source | Species | Family | Notes |

| Blackberry | Rubus species | Rosaceae | Detected as a volatile component of the fruit's aroma profile.[1] Quantitative data is not readily available in the literature. |

| Evergreen Blackberry | Rubus laciniatus | Rosaceae | Similar to other Rubus species, it has been identified as a volatile constituent.[1] |

| Ginger Lily | Hedychium spicatum | Zingiberaceae | Mentioned as a volatile compound in some commercial essential oil analyses, though not consistently listed as a major component. |

Quantitative Data

To date, there is a notable lack of published studies that specifically quantify the concentration of this compound in its natural sources. While numerous studies have characterized the volatile organic compounds (VOCs) of Rubus species and Hedychium essential oils, this particular ketone is often either not detected or reported without quantitative figures. Broader metabolomic studies of these plants may contain this information in their supplementary data, but it is not prominently reported. This represents a significant data gap for researchers in this area.

Experimental Protocols

The analysis of this compound from a plant matrix is typically achieved through gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. The following is a detailed, representative protocol for the extraction and analysis of volatile compounds from a plant source, which can be adapted for the specific quantification of this compound.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Plant Volatiles

1. Sample Preparation:

-

Collect fresh plant material (e.g., fruit, leaves, or flowers).

-

Weigh a precise amount of the material (e.g., 1-5 grams) and place it into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, an internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as 4-methyl-2-pentanol) should be added to the vial.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector:

-

Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode for a short duration (e.g., 1-2 minutes).

-

-

GC Column:

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 5 °C/minute to 200 °C.

-

Ramp: Increase at a rate of 20 °C/minute to 280 °C, hold for 5 minutes.

-

-

Carrier Gas:

-

Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with known concentrations of an authentic standard.

Biosynthesis

The definitive biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the known biosynthesis of the structurally related C5 alcohol, 2-methyl-3-buten-2-ol (B93329) (MBO), a plausible pathway can be proposed. MBO is known to be synthesized from dimethylallyl pyrophosphate (DMAPP), a key intermediate in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.

It is hypothesized that this compound is also derived from the MEP pathway. There are two likely routes for its formation:

-

Direct enzymatic conversion of an isoprenoid precursor: An uncharacterized enzyme may catalyze the conversion of a C5 isoprenoid intermediate, such as DMAPP or isopentenyl pyrophosphate (IPP), directly to this compound.

-

Oxidation of 2-methyl-3-buten-2-ol (MBO): MBO, which is produced from DMAPP, could be subsequently oxidized by an alcohol dehydrogenase or a similar oxidoreductase to yield the ketone, this compound.

A study has also demonstrated the non-enzymatic formation of both isoprene (B109036) and MBO from DMAPP in the presence of metal ions like Mn²⁺. This raises the possibility that this compound could also be formed through a non-enzymatic or a metal-cofactor-assisted enzymatic reaction from a similar precursor.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound, integrated within the context of the MEP pathway.

Caption: Proposed biosynthetic pathway of this compound via the MEP pathway.

Experimental Workflow for Biosynthetic Studies

Investigating the proposed biosynthetic pathway would involve a series of experiments, as outlined in the workflow below.

Caption: Experimental workflow for elucidating the biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring volatile compound with a documented presence in a limited number of plant species. However, there is a clear need for further research to establish its quantitative distribution and to definitively elucidate its biosynthetic pathway. The provided experimental protocol offers a robust framework for future analytical studies, while the proposed biosynthetic pathway serves as a foundation for targeted biochemical and genetic investigations. For researchers and professionals in drug development, a deeper understanding of the natural production of such bioactive compounds can open new avenues for sourcing, synthesis, and application.

References

Unveiling Methyl Isopropenyl Ketone: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isopropenyl ketone (MIPK), systematically known as 3-methyl-3-buten-2-one, is a reactive α,β-unsaturated ketone. While it may not be a household name, its unique chemical structure has made it a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of methyl isopropenyl ketone, tailored for professionals in research and development. We will delve into the early preparative methods, present key quantitative data in a structured format, and provide detailed experimental protocols for its synthesis.

Historical Perspective: The Discovery and Early Synthesis

While a definitive singular "discovery" of methyl isopropenyl ketone is not clearly documented, its preparation and characterization evolved over several decades through the work of numerous chemists. Early investigations into the reactions of ketones and aldehydes in the late 19th and early 20th centuries laid the groundwork for its eventual synthesis.